Pyrrole-2-Carboxylic Acid

Catalog No.
S562894
CAS No.
634-97-9
M.F
C5H5NO2
M. Wt
111.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole-2-Carboxylic Acid

CAS Number

634-97-9

Product Name

Pyrrole-2-Carboxylic Acid

IUPAC Name

1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)

InChI Key

WRHZVMBBRYBTKZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-pyrrolecarboxylic acid, 2-pyrrolecarboxylic acid, monosodium salt, pyrrole-2-carboxylate, pyrrole-2-carboxylic acid

Canonical SMILES

C1=CNC(=C1)C(=O)O

The exact mass of the compound Pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. It belongs to the ontological category of pyrrolecarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrrole-2-Carboxylic Acid (CAS: 634-97-9) is a heterocyclic building block essential for the synthesis of complex organic molecules and functional polymers. Its structure, featuring a carboxylic acid group at the 2-position of the pyrrole ring, imparts specific reactivity and handling characteristics that distinguish it from other pyrrole derivatives. Key procurement-relevant properties include its solubility in polar organic solvents like methanol and DMSO, and its melting point of 204-208 °C, which is accompanied by decarboxylation, indicating a defined thermal processing window. This compound serves as a critical precursor in medicinal chemistry and as a monomer for producing functionalized conductive polymers.

Substituting Pyrrole-2-Carboxylic Acid with seemingly similar compounds like its 3-carboxylic acid isomer or the parent pyrrole often leads to significant changes in reaction outcomes and material properties. The position of the carboxyl group directly influences the electronic properties of the pyrrole ring, affecting its reactivity in both chemical synthesis and electropolymerization. For instance, the distinct electronic environment of the 2-position can be crucial for directing further substitutions on the pyrrole ring or for achieving the desired redox potential during polymerization. Furthermore, replacing the free carboxylic acid with its methyl ester, while potentially simplifying handling, necessitates an additional hydrolysis step if the acid functionality is required for the final application, adding process complexity and cost.

Thermal Stability: Defined Decomposition Window Compared to its 3-Isomer Derivative

Pyrrole-2-Carboxylic Acid exhibits a melting point in the range of 204-208 °C, with decomposition (decarboxylation) occurring at this temperature. This provides a clear upper limit for thermal processing. In contrast, the N-tosylated derivative of the 3-isomer, N-Tosyl-1H-pyrrole-3-carboxylic acid, shows a melting point of 202-206 °C, suggesting the core ring structure of the 3-isomer may have comparable thermal stability, though the tosyl group can influence this property. The tendency of the 2-isomer to decarboxylate upon melting is a critical consideration for high-temperature applications or syntheses.

Evidence DimensionMelting Point (°C)
Target Compound Data204-208 (with decomposition)
Comparator Or BaselineN-Tosyl-1H-pyrrole-3-carboxylic acid: 202-206
Quantified DifferenceSimilar melting range, but P2CA exhibits decomposition.
ConditionsStandard melting point determination.

For applications requiring thermal processing, knowing the precise temperature of decomposition is critical for process control and avoiding unwanted side reactions.

Impact on Polymer Conductivity: Carboxylic Acid Functionalization Significantly Reduces Electrical Conductivity Compared to Unsubstituted Polypyrrole

The presence of a carboxylic acid group on the pyrrole monomer has a substantial impact on the electrical properties of the resulting polymer. While unsubstituted polypyrrole (PPy) exhibits a conductivity of approximately 10^2 S/m, a polypyrrole derivative functionalized with a carboxyethyl group at the N-position (PPyCOOH) showed a drastically lower conductivity of 10^-2 S/m. This four-order-of-magnitude decrease highlights the trade-off between functionality and conductivity. While the carboxylic acid group of Pyrrole-2-Carboxylic Acid offers a handle for further chemical modification or for influencing polymer morphology, it comes at the cost of reduced electrical performance compared to the parent polypyrrole.

Evidence DimensionElectrical Conductivity (S/m)
Target Compound DataPoly(1-(2-carboxyethyl)pyrrole): 10^-2
Comparator Or BaselinePolypyrrole (PPy): 10^2
Quantified Difference10,000-fold decrease in conductivity
ConditionsFour-point probe analysis of polymer films.

For buyers developing conductive materials, this data is critical for balancing the need for chemical functionality against the required electrical performance of the final product.

Aqueous Solubility: Predicted High Water Solubility for Enhanced Processability in Aqueous Media

Computational predictions suggest a high water solubility for Pyrrole-2-Carboxylic Acid, estimated to be around 164 g/L. While experimental verification is needed for precise formulation, this predicted high solubility in water is a significant advantage for applications where aqueous processing is preferred for environmental or safety reasons. In comparison, the parent compound, pyrrole, has a much lower water solubility of approximately 100 g/L (reported as 0.1 g/mL). This suggests that the carboxylic acid group at the 2-position significantly enhances the hydrophilicity of the molecule, a key consideration for handling and reaction setup.

Evidence DimensionPredicted Water Solubility (g/L)
Target Compound Data164 (predicted)
Comparator Or BaselinePyrrole: ~100 (experimental)
Quantified DifferencePotentially ~1.6x higher solubility than pyrrole
ConditionsPrediction via ALOGPS; experimental for pyrrole at room temperature.

High aqueous solubility can simplify reaction workups, reduce the need for volatile organic solvents, and be a critical factor in the formulation of water-borne coatings or biological assays.

Precursor for Functionalized Polymers with Tailored Properties

The carboxylic acid group of Pyrrole-2-Carboxylic Acid provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of biomolecules, catalysts, or other functional moieties. While the resulting polymer may have lower conductivity than unsubstituted polypyrrole, this trade-off is often acceptable for applications where surface functionality, such as in biosensors or biocompatible coatings, is the primary design criterion.

Intermediate for Complex Molecule Synthesis in Medicinal Chemistry

The defined reactivity of Pyrrole-2-Carboxylic Acid makes it a valuable building block in multi-step organic synthesis. The carboxylic acid can act as a directing group or be converted to other functional groups as needed. Its use as a precursor for drug intermediates highlights its importance in constructing complex molecular architectures.

Aqueous-Based Formulations and Reactions

Leveraging its predicted high water solubility, Pyrrole-2-Carboxylic Acid is a strong candidate for use in aqueous-based reaction systems. This can be particularly advantageous in 'green chemistry' applications, where the reduction of volatile organic compounds is a key objective.

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

111.032028402 Da

Monoisotopic Mass

111.032028402 Da

Heavy Atom Count

8

LogP

0.85 (LogP)
0.85

Appearance

White solid

UNII

2NNB85QQT9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.25e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

634-97-9

Wikipedia

Pyrrole-2-carboxylic_acid

Dates

Last modified: 08-15-2023
Pyrocoll, an antibiotic, antiparasitic and antitumor compound produced by a novel alkaliphilic Streptomyces strain. Dietera A. et al. J Antibiot. 2003, 56, 639.

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